(R)-3-Amino-4-hydroxybutanoic acid
CAS No.: 16504-56-6
Cat. No.: VC21539487
Molecular Formula: C4H9NO3
Molecular Weight: 119,12 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 16504-56-6 |
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Molecular Formula | C4H9NO3 |
Molecular Weight | 119,12 g/mole |
IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid |
Standard InChI | InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |
Standard InChI Key | BUZICZZQJDLXJN-GSVOUGTGSA-N |
Isomeric SMILES | C([C@H](CO)N)C(=O)O |
SMILES | C(C(CO)N)C(=O)O |
Canonical SMILES | C(C(CO)N)C(=O)O |
Chemical Structure and Properties
(R)-3-Amino-4-hydroxybutanoic acid is a β-amino acid characterized by an amino group at position 3 and a hydroxyl group at position 4 of butanoic acid. This specific stereochemical configuration contributes to its unique biological activities and applications.
Basic Information
Property | Value |
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IUPAC Name | (3R)-3-amino-4-hydroxybutanoic acid |
Molecular Formula | C₄H₉NO₃ |
Molecular Weight | 119.12 g/mol |
CAS Number | 16504-56-6 |
InChI | InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1 |
InChI Key | BUZICZZQJDLXJN-GSVOUGTGSA-N |
Canonical SMILES | C(C(CO)N)C(=O)O |
Isomeric SMILES | C(C@HN)C(=O)O |
Physical and Chemical Properties
The compound exists as a crystalline solid at room temperature. Its structural features include a primary amino group, a primary hydroxyl group, and a carboxylic acid moiety, making it highly polar and water-soluble. The presence of these functional groups allows for various chemical modifications and contributes to its reactivity patterns.
(R)-3-Amino-4-hydroxybutanoic acid can form salts, such as hydrochloride (with a molecular weight of 155.58 g/mol), which often exhibits enhanced stability and solubility in polar solvents . The hydrochloride salt is commonly used in research applications due to its improved handling properties.
Synthesis Methods
Multiple synthetic approaches have been developed for the preparation of (R)-3-Amino-4-hydroxybutanoic acid, with an emphasis on achieving high stereoselectivity and yield.
Biocatalytic Synthesis
A notable synthesis method employs a systems biocatalysis approach that combines aldolases and transaminases in a one-pot cyclic cascade reaction. This method uses a class II pyruvate aldolase from E. coli expressed as a soluble fusion protein, coupled with either an S- or R-selective pyridoxal phosphate-dependent transaminase .
The reaction involves:
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An aldol reaction catalyzed by the aldolase
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A subsequent stereoselective transamination step
This biocatalytic approach is particularly significant because:
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It uses formaldehyde and alanine as the sole starting materials
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The pyruvate aldolase tolerates formaldehyde concentrations up to 1.4 M
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The cascade system reaches product concentrations of at least 0.4 M
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It achieves yields between 86% and >95%
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Productivity exceeds 80 g L⁻¹ d⁻¹
Chemical Synthesis from Protected Precursors
An alternative synthesis route involves the preparation from (R)-benzyl 2,5-dioxotetrahydrofuran-3-ylcarbamate as described in result 6. This approach follows a two-stage process:
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Treatment of (R)-benzyl 2,5-dioxotetrahydrofuran-3-ylcarbamate with sodium tetrahydroborate in tetrahydrofuran at 0-25°C for 6 hours
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Subsequent reaction with hydrogen chloride in tetrahydrofuran at 0°C, maintaining pH 4
This method yields the protected intermediate (R)-3-(benzyloxycarbonylamino)-4-hydroxybutanoic acid with 85% yield . The protected intermediate can then be deprotected to obtain the target compound.
Synthesis from Hydroxyproline Derivatives
A method described in patent US4886908A details the synthesis of (R)-4-amino-3-hydroxybutyric acid (a positional isomer) from (2S,4R)-4-hydroxyproline ester hydrochloride through the following steps:
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Release of the ester from its hydrochloride salt using alkali metal methoxide or ethoxide
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Reaction with triethylamine at controlled temperature between -20°C and +10°C
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Treatment with aqueous alkali metal hydroxide solution and hydrogen peroxide
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Addition of mineral acid followed by heating
This method highlights the importance of temperature control and careful reaction conditions to maintain the desired stereochemistry.
Biological Activity
(R)-3-Amino-4-hydroxybutanoic acid exhibits significant biological activities, particularly related to neurotransmission and receptor interactions.
Interaction with GABA Receptors
The compound shows notable activity as an agonist at human recombinant rho1 GABA(C) receptors. In comparative studies, the R-enantiomer has demonstrated greater activity at GABA(B) receptors than the S-enantiomer, but the opposite selectivity is observed at GABA(A) receptors, where the S-enantiomer is more active .
This distinctive pattern of enantioselectivity is summarized in the following table:
Receptor Type | Relative Potency | Mechanism |
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GABA(C) rho1 | R > S | Full agonist |
GABA(B) | R > S | Agonist |
GABA(A) | S > R | Agonist |
These findings highlight the different stereochemical requirements for receptor binding across the GABA receptor family and suggest potential applications in the development of receptor-selective compounds .
Metabolic Properties
(R)-3-Amino-4-hydroxybutanoic acid undergoes metabolic transformations in biological systems. In hepatic tissues, it participates in mitochondrial β-oxidation, producing CO₂ and H₂O as final metabolites. This metabolic pathway contributes to its biological clearance and may influence its pharmacokinetic profile.
Neuromodulatory Effects
The compound is recognized for its neuromodulatory properties in the central nervous system . These effects are believed to be mediated through its interactions with GABA receptors and potentially other neuronal targets, although the specific mechanisms require further investigation.
Comparative Analysis with Related Compounds
(R)-3-Amino-4-hydroxybutanoic acid belongs to a family of compounds with structural and functional similarities, but distinct properties.
Comparison with Enantiomer
The R- and S-enantiomers of 3-amino-4-hydroxybutanoic acid display different pharmacological profiles:
Property | (R)-3-Amino-4-hydroxybutanoic acid | (S)-3-Amino-4-hydroxybutanoic acid |
---|---|---|
GABA(C) Activity | Higher | Lower |
GABA(B) Activity | Higher | Lower |
GABA(A) Activity | Lower | Higher |
Stereochemistry | R at C-3 | S at C-3 |
These differences emphasize the critical role of stereochemistry in determining biological activity and receptor selectivity .
Comparison with Methylphosphinic Acid Analogues
Corresponding methylphosphinic acid analogues act as GABA(C) receptor antagonists rather than agonists, with R(+)-CGP44533 showing greater potency than S(-)-CGP44532. This represents an inversion of the enantioselectivity pattern observed with (R)- and (S)-3-amino-4-hydroxybutanoic acid .
Relationship with (R)-3-Hydroxybutanoic Acid
(R)-3-Hydroxybutanoic acid sodium, a related compound without the amino group, functions as a metabolite converted from acetoacetic acid by 3-hydroxybutyrate dehydrogenase . While structurally similar, it lacks the amino group of (R)-3-amino-4-hydroxybutanoic acid and therefore has distinct biological properties, primarily serving as a nutritional source and a precursor for various biomolecules including vitamins, antibiotics, and pheromones .
Applications in Research and Development
(R)-3-Amino-4-hydroxybutanoic acid has diverse applications spanning multiple scientific disciplines.
Pharmaceutical Research
The compound's interaction with GABA receptors makes it valuable in pharmaceutical research, particularly in the development of drugs targeting neurological disorders. Its specific stereochemistry and receptor selectivity provide a foundation for the design of more selective neuroactive compounds .
Synthetic Building Block
As a chiral building block, (R)-3-amino-4-hydroxybutanoic acid is used in the synthesis of more complex molecules, including:
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Peptide derivatives
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Natural product analogues
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Pharmaceutically active compounds
The presence of both amino and hydroxyl functional groups allows for selective modifications and incorporation into larger structures .
Biological Studies
Researchers use (R)-3-amino-4-hydroxybutanoic acid as a tool compound to investigate:
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Receptor binding mechanisms
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Structure-activity relationships of GABA receptor ligands
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Metabolic pathways involving amino acids and their derivatives
Analytical Methods
Various analytical techniques are employed for the detection, quantification, and characterization of (R)-3-amino-4-hydroxybutanoic acid.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with chiral columns is commonly used to analyze (R)-3-amino-4-hydroxybutanoic acid and separate it from its enantiomer. This technique allows for:
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Determination of enantiomeric purity
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Quantification in complex matrices
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and purity assessment. Key spectral features include:
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Characteristic signals for the amino and hydroxyl groups
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Coupling patterns that reflect the stereochemistry
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Carbon shifts that differentiate it from structural isomers
Mass spectrometry is also valuable for identification and quantification, particularly when coupled with chromatographic separation methods .
Current Research and Future Directions
Research on (R)-3-amino-4-hydroxybutanoic acid continues to expand, with emphasis on several promising areas.
Development of New Synthetic Routes
Researchers are exploring more efficient and sustainable methods for synthesizing (R)-3-amino-4-hydroxybutanoic acid. The biocatalytic approach using aldolases and transaminases represents a significant advancement in this area, offering advantages such as:
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Use of renewable starting materials
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High stereoselectivity
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Environmentally friendly reaction conditions
Structure-Activity Relationship Studies
Ongoing investigations aim to better understand the relationship between the structure of (R)-3-amino-4-hydroxybutanoic acid and its biological activities. These studies focus on:
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The role of stereochemistry in receptor binding
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Effects of modifications to the core structure
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Development of analogues with enhanced selectivity and potency
Therapeutic Applications
The neuromodulatory properties of (R)-3-amino-4-hydroxybutanoic acid suggest potential therapeutic applications in neurological disorders. Current research explores:
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